molecular formula C15H20BrNO4 B2475045 3-Bromo-n-boc-l-phenylalanine methyl ester CAS No. 546115-43-9

3-Bromo-n-boc-l-phenylalanine methyl ester

Cat. No.: B2475045
CAS No.: 546115-43-9
M. Wt: 358.232
InChI Key: JHHCHYFRSFBCIU-LBPRGKRZSA-N
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Description

“3-Bromo-n-boc-l-phenylalanine methyl ester” is a chemical compound used as a pharmaceutical intermediate . It is also applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “this compound”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of Boc-L-Phenylalanine, with the addition of a bromine atom . The linear formula is C6H5CH2CH [NHCO2C (CH3)3]CO2CH3 .


Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . The N-Boc group can be deprotected using oxalyl chloride .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder . It is slightly soluble in water .

Scientific Research Applications

Radioiodination in Peptide Synthesis

One application of phenylalanine derivatives, closely related to 3-Bromo-n-boc-l-phenylalanine methyl ester, is in the field of radioiodination for peptide synthesis. N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, synthesized from N-Boc-p-iodo-L-phenylalanine, demonstrates potential in radioiodination reactions for use in peptide synthesis (Wilbur et al., 1993).

Controlled Synthesis via RAFT Polymerization

Another significant application is in the controlled synthesis of cationic methacrylate polymers containing chiral amino acid moieties via RAFT polymerization. Research demonstrates that derivatives like Boc-L-phenylalanine methacryloyloxyethyl ester can be polymerized to create well-defined amino acid-based polymers with controlled molecular weight and narrow distribution (Kumar, Roy, & De, 2012).

Advancement in Peptide Coupling Techniques

The compound also finds application in enhancing peptide coupling techniques. Comparative studies involving Boc-protected amino acid derivatives have led to improved methods for coupling hindered peptides, contributing significantly to peptide chemistry (Spencer et al., 2009).

Synthesis of Alkyne Bridged α-Amino Acids

In the synthesis of alkyne-bridged linear amino acid esters, derivatives of phenylalanine like N-t-Boc-4-iodo-L-phenylalanine methyl ester play a crucial role. These compounds can be transformed into various structures, including tripodal and tetrapodal amino acid esters, highlighting the versatility of phenylalanine derivatives in synthesizing complex molecular architectures (Kayser, Altman, & Beck, 1997).

Anti-Proliferative Activity in Cancer Research

Research into NHC gold amino acid and peptide conjugates, utilizing phenylalanine-NHC gold conjugates, has shown significant anti-tumor activity in cancer cell lines. This suggests the potential of phenylalanine derivatives in the design of tumor-specific anti-cancer agents (Lemke et al., 2009).

Creation of Heteroaryl and Heteroannulated Indoles

The methyl esters of N-Boc-β-dibenzothien-4-yl or β-dibenzofur-4-yl dehydrophenylalanines, closely related to this compound, have been used in the synthesis of heteroaryl and heteroannulated indoles. These compounds have shown potential in inhibiting the growth of various human tumor cell lines (Queiroz et al., 2008).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

3-Bromo-n-boc-l-phenylalanine methyl ester is a pharmaceutical intermediate It is known to be used in the preparation of lifitegrast intermediate , suggesting that it may interact with targets relevant to the action of lifitegrast.

Mode of Action

It is known to be applied in the facile removal of leader peptides from lanthipeptides by incorporation of a hydroxy acid . This suggests that it may interact with its targets through a mechanism involving the modification of peptide structures.

Biochemical Pathways

Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , it may be involved in the biochemical pathways related to the action of lifitegrast.

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

Given its role as a pharmaceutical intermediate and its application in the preparation of lifitegrast intermediate , its action may contribute to the therapeutic effects of the final pharmaceutical product.

Action Environment

It is noted to be stable under recommended storage conditions and incompatible with oxidizing agents , suggesting that certain environmental conditions may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3-Bromo-n-boc-l-phenylalanine methyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s interaction with these enzymes is essential for the formation of specific peptide sequences, which are vital for various biological functions . Additionally, this compound is involved in the removal of leader peptides from lanthipeptides by incorporating a hydroxy acid .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under recommended storage conditions, but its stability can be affected by exposure to oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety margins .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall therapeutic efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is essential for the compound’s activity and function, as it ensures that it interacts with the appropriate biomolecules and enzymes .

Properties

IUPAC Name

methyl (2S)-3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHCHYFRSFBCIU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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